An In-depth Technical Guide to 1-Stearoyl-2-Docosahexaenoyl-sn-glycero-3-phosphocholine (SDPC)
An In-depth Technical Guide to 1-Stearoyl-2-Docosahexaenoyl-sn-glycero-3-phosphocholine (SDPC)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of 1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (SDPC), a specialized phospholipid of significant interest in various research and development fields.
Core Structure and Chemical Identity
1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (SDPC) is a phosphatidylcholine molecule characterized by a specific arrangement of fatty acid chains on the glycerol backbone.[1][2] The sn-1 position is esterified with stearic acid, a saturated 18-carbon fatty acid, while the sn-2 position is occupied by docosahexaenoic acid (DHA), a 22-carbon polyunsaturated fatty acid with six double bonds.[2] This unique asymmetric structure, combining a saturated and a highly unsaturated fatty acid, imparts distinct physicochemical properties to SDPC, influencing its behavior in lipid bilayers and its potential applications.[3]
The structure of SDPC consists of a hydrophilic phosphocholine head group and a hydrophobic tail composed of the two distinct fatty acid chains. This amphipathic nature drives its self-assembly into bilayer structures in aqueous environments, forming the basis for liposomes and other lipid-based nanoparticles.
Below is a diagram illustrating the molecular structure of SDPC.
Physicochemical Properties
The distinct fatty acid composition of SDPC significantly influences its physical and chemical properties. A summary of key quantitative data is presented in the table below.
| Property | Value | Reference |
| Full Chemical Name | 1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine | [1][2] |
| Synonyms | SDPC, PC(18:0/22:6), DHA-PC | [1][2] |
| CAS Number | 59403-52-0 | [1][2] |
| Molecular Formula | C48H84NO8P | [1][4] |
| Molecular Weight | 834.16 g/mol | [1] |
| Transition Temperature (Tm) | -9.0 °C | |
| Critical Micelle Concentration (CMC) | Data not readily available. Typically very low for long-chain phospholipids. | |
| Aqueous Solubility | Very low. Forms vesicles in aqueous solutions. | [5][6] |
Experimental Protocols
Chemo-enzymatic Synthesis of SDPC (General Approach)
Principle: A 1,3-specific lipase can be used to synthesize 1-stearoyl-sn-glycerol. Subsequent chemical or enzymatic acylation at the sn-2 position with docosahexaenoic acid, followed by phosphorylation and head group attachment, would yield SDPC.
The following diagram outlines a plausible chemo-enzymatic synthesis workflow.
Preparation of SDPC-Containing Liposomes by Thin-Film Hydration and Extrusion
This is a widely used method for preparing unilamellar liposomes with a controlled size distribution.[12][13][14][15][16]
Materials:
-
SDPC phospholipid
-
Cholesterol (optional, for modulating membrane rigidity)
-
Chloroform or a chloroform/methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Protocol:
-
Lipid Film Formation:
-
Dissolve the desired amount of SDPC (and cholesterol, if used) in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the aqueous hydration buffer to the flask containing the lipid film. The volume will determine the final lipid concentration.
-
Agitate the flask by gentle swirling or vortexing above the transition temperature of the lipid mixture to hydrate the lipid film and form multilamellar vesicles (MLVs).
-
-
Extrusion (Sizing):
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to a syringe and connect it to the extruder.
-
Pass the lipid suspension through the membrane multiple times (typically 11-21 passes) to form large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
-
Storage:
-
Store the resulting liposome suspension at 4°C. For long-term storage, the stability should be assessed.
-
The following diagram illustrates the workflow for liposome preparation.
Characterization of SDPC Liposomes
3.3.1. Size and Zeta Potential Analysis by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.[17][18][19][20][21] It can also be used to determine the zeta potential, which is an indicator of the surface charge and stability of the liposomes.
Protocol:
-
Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle) and initiate the measurement.
-
Analyze the resulting correlation function to obtain the size distribution (Z-average, polydispersity index) and, if applicable, the zeta potential.
3.3.2. Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal transitions of the lipid bilayer, such as the main phase transition temperature (Tm).[22][23][24][25] This information is crucial for understanding the physical state (gel or liquid crystalline) of the liposome membrane at a given temperature.
Protocol:
-
Accurately weigh a small amount of the concentrated liposome suspension into a DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and a reference pan (containing buffer) into the DSC instrument.
-
Run a temperature scan over the range of interest, including the expected Tm of SDPC.
-
Analyze the resulting thermogram to determine the onset temperature, peak temperature (Tm), and enthalpy of the phase transition.
Signaling Pathways and Applications
SDPC and other omega-3 fatty acid-containing phospholipids are subjects of interest for their potential roles in various cellular processes and their applications in drug delivery.
Potential Involvement in Signaling
The docosahexaenoic acid (DHA) moiety of SDPC is a precursor to various signaling molecules. While direct signaling pathways initiated by SDPC are not extensively detailed, its components can influence cellular signaling. For instance, DHA-containing phospholipids have been shown to modulate the activity of membrane-associated proteins and can be a source of bioactive lipid mediators. Research has suggested that DHA-enriched phosphatidylcholine can exert anti-angiogenic effects by activating PPARγ and modulating the VEGFR2/Ras/ERK pathway.[1]
The diagram below depicts a simplified representation of a potential signaling pathway influenced by DHA released from phospholipids.
Applications in Drug Delivery
The unique properties of SDPC make it a candidate for advanced drug delivery systems. The high degree of unsaturation in the DHA chain can influence membrane fluidity and permeability, which can be advantageous for controlling drug release.[3] Liposomes formulated with SDPC can encapsulate both hydrophilic and lipophilic drugs and can be further modified for targeted delivery.
Conclusion
1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine is a specialized phospholipid with distinct structural and physicochemical properties. Its unique combination of a saturated and a highly polyunsaturated fatty acid chain makes it a valuable tool for researchers in membrane biophysics, cell signaling, and drug delivery. While specific quantitative data for some of its properties, like CMC, are not widely published, its behavior can be inferred from the properties of similar long-chain phospholipids. The experimental protocols provided in this guide, though general, offer a solid foundation for the synthesis, preparation, and characterization of SDPC and SDPC-containing systems, enabling further exploration of its potential in scientific and therapeutic applications.
References
- 1. 1-Stearoyl-2-docosahexaenoyl-sn-glyerco-3-phosphocholine (SDPC; DHA-PC; 18:0/22:6 PC) | PPAR | 59403-52-0 | Invivochem [invivochem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Molecular organization in mixed SOPC and SDPC model membranes: Water permeability studies of polyunsaturated lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PC(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/18:0) | C48H84NO8P | CID 52923691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Phospholipids at the Interface: Current Trends and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Chemo-enzymatic synthesis of rac 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Computer-assisted multistep chemoenzymatic retrosynthesis using a chemical synthesis planner - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. A General Strategy for the Chemoenzymatic Synthesis of Asymmetrically Branched N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]
- 13. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 14. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Vesicle sizing: Number distributions by dynamic light scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determining the Size Distribution and Integrity of Extracellular Vesicles by Dynamic Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determining the Size Distribution and Integrity of Extracellular Vesicles by Dynamic Light Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
- 21. Synaptic vesicles studied by dynamic light scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Differential Scanning Calorimetry Analyses of Idebenone-Loaded Solid Lipid Nanoparticles Interactions with a Model of Bio-Membrane: A Comparison with In Vitro Skin Permeation Data - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Differential Scanning Calorimetry in liposome and lipid nanoparticles development | Malvern Panalytical [malvernpanalytical.com]
- 24. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
